Potassium 1-(2-(dimethylamino)ethyl)-1H-pyrazole-5-carboxylate
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Overview
Description
Potassium 1-(2-(dimethylamino)ethyl)-1H-pyrazole-5-carboxylate: is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a dimethylaminoethyl group and a carboxylate group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 1-(2-(dimethylamino)ethyl)-1H-pyrazole-5-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-diketones or β-keto esters. For instance, the reaction of hydrazine hydrate with ethyl acetoacetate in the presence of an acid catalyst can yield 1H-pyrazole-5-carboxylate.
Introduction of the Dimethylaminoethyl Group: The dimethylaminoethyl group can be introduced via nucleophilic substitution reactions. For example, the reaction of 1H-pyrazole-5-carboxylate with 2-chloro-N,N-dimethylethylamine in the presence of a base can yield the desired product.
Formation of the Potassium Salt: The final step involves the neutralization of the carboxylic acid group with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Potassium 1-(2-(dimethylamino)ethyl)-1H-pyrazole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Potassium 1-(2-(dimethylamino)ethyl)-1H-pyrazole-5-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Potassium 1-(2-(dimethylamino)ethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The dimethylaminoethyl group can act as a nucleophile, participating in various chemical reactions. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The carboxylate group can form ionic interactions with positively charged residues in proteins, influencing their function.
Comparison with Similar Compounds
Potassium 1-(2-(dimethylamino)ethyl)-1H-pyrazole-5-carboxylate can be compared with other similar compounds, such as:
1-(2-(Dimethylamino)ethyl)-1H-pyrazole-5-carboxylic acid: Similar structure but lacks the potassium salt form.
1-(2-(Dimethylamino)ethyl)-3-methyl-1H-pyrazole-5-carboxylate: Contains a methyl group on the pyrazole ring, which can influence its chemical properties and reactivity.
1-(2-(Dimethylamino)ethyl)-1H-pyrazole-4-carboxylate: The carboxylate group is positioned differently on the pyrazole ring, affecting its interactions and reactivity.
Properties
IUPAC Name |
potassium;2-[2-(dimethylamino)ethyl]pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.K/c1-10(2)5-6-11-7(8(12)13)3-4-9-11;/h3-4H,5-6H2,1-2H3,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIWIGTVWOJVCP-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(=CC=N1)C(=O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12KN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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